Composti trifenili

Triphenyl compounds are a class of organic chemical compounds characterized by the presence of three phenyl groups attached to a central atom or molecule. These compounds play crucial roles in various fields due to their unique structural and functional properties.

Typically, triphenyl compounds are synthesized through multi-step organic reactions involving aromatic substitution processes such as Friedel-Crafts alkylation or acylation. They exhibit diverse chemical behaviors depending on the nature of the central atom or molecule to which they are attached. For instance, when attached to a silicon atom, they form organosilicon compounds known for their thermal stability and use in polymer synthesis.

In terms of applications, triphenyl compounds are widely used as catalysts, additives in organic synthesis, and components in pharmaceuticals. Their excellent solubility and reactivity make them indispensable in the development of new materials and chemical processes. Additionally, certain triphenyl derivatives have been explored for their potential use in dye-making industries due to their vibrant colors and stability.

Overall, triphenyl compounds represent a versatile class of organic molecules with significant implications across multiple scientific disciplines.

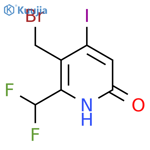

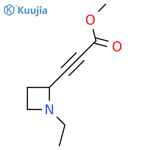

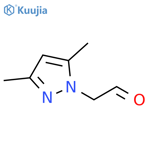

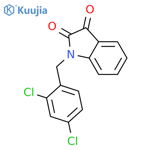

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

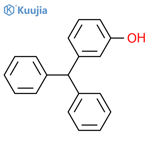

|

Benzenemethanol,4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)-a,a-diphenyl- | 649561-66-0 | C29H19F17O |

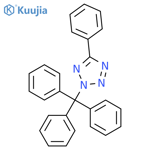

|

Rhodium(II) 2,2,2-triphenylacetate | 68803-79-2 | C40H30O4Rh |

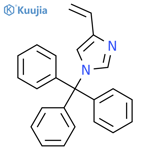

|

Tritylthiourea | 76758-01-5 | C20H18N2S |

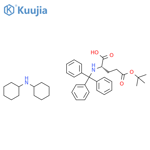

|

Phenol,3-(diphenylmethyl)- | 84868-54-2 | C19H16O |

|

5-Phenyl-2-trityltetrazole | 87268-78-8 | C26H20N4 |

|

1-Trityl-4-vinyl-1H-imidazole | 86803-29-4 | C24H20N2 |

|

Trt-Glu(OtBu)-OH·DCHA | 86967-51-3 | C40H54N2O4 |

|

2'-Deoxy-5'-O-DMT-N2-methylguanosine 3'-CE phosphoramidite | 808132-80-1 | C41H50N7O7P |

|

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-trityl-pyrazole | 863238-73-7 | C28H29BN2O2 |

|

N-alpha,Nim-Ditrityl-L-histidine | 74853-62-6 | C44H37N3O2 |

Letteratura correlata

-

1. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405

-

2. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599

-

Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117

-

Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680

Fornitori consigliati

-

Synrise Material Co. Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

PRIBOLAB PTE.LTDFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Hubei Rhino Pharmaceutical Tech Co.,Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati